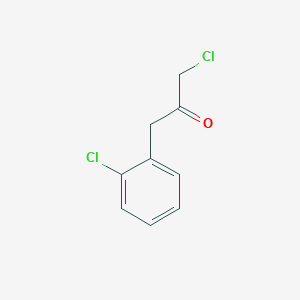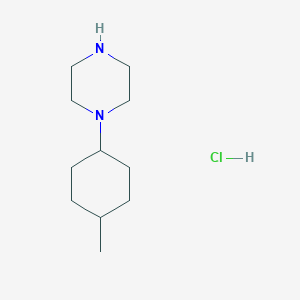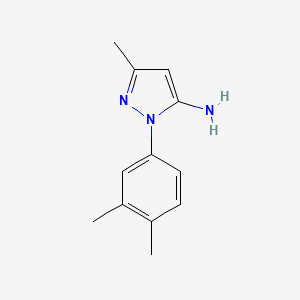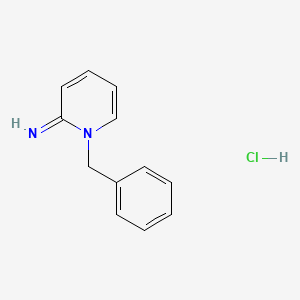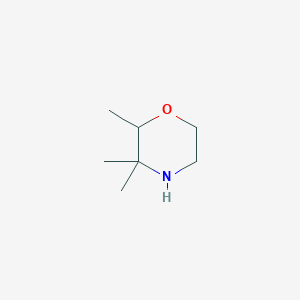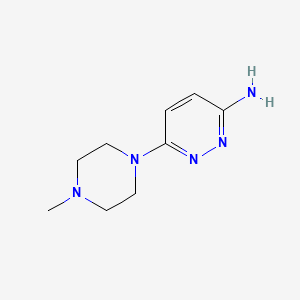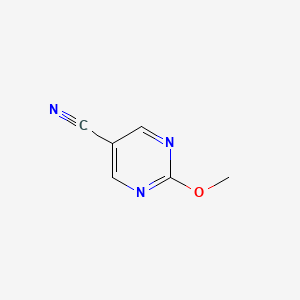
2-Methoxypyrimidine-5-carbonitrile
Vue d'ensemble
Description
2-Methoxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H5N3O . It is widely used in scientific research due to its intriguing properties. It has potential applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Synthesis Analysis
A versatile method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid at the 2-position has been developed . This method can also be used for 14C labeling other positions of the pyrimidine ring system .Molecular Structure Analysis
The molecular structure of 2-Methoxypyrimidine-5-carbonitrile is characterized by a molecular weight of 135.12300 . The InChI code for this compound is 1S/C6H5N3O/c1-10-5-3-8-6 (2-7)9-4-5/h3-4H,1H3 .Chemical Reactions Analysis
Pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines . These compounds were designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .Physical And Chemical Properties Analysis
2-Methoxypyrimidine-5-carbonitrile is a solid at room temperature . It has a density of 1.24g/cm3 and a boiling point of 292.2ºC at 760 mmHg .Applications De Recherche Scientifique
Anticancer Agent Development
2-Methoxypyrimidine-5-carbonitrile derivatives have been explored as potential anticancer agents. They act as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR), which is crucial in cell proliferation and survival. These compounds have shown in vitro cytotoxic activities against various human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells .
EGFR Tyrosine Kinase Inhibition
The derivatives of 2-Methoxypyrimidine-5-carbonitrile have been designed to inhibit EGFR tyrosine kinase activity, which is implicated in many types of cancer. By inhibiting this enzyme, these compounds can arrest the cell cycle and induce apoptosis in cancer cells, offering a promising strategy for cancer therapy .
Dual EGFR/COX-2 Inhibition
Some derivatives have been evaluated for their dual inhibitory activity against EGFR and cyclooxygenase-2 (COX-2). This dual inhibition approach can potentially lead to the development of novel anticancer therapies that target both cell signaling and inflammatory pathways involved in cancer progression .
Cell Cycle and Apoptosis Regulation
Research has shown that certain 2-Methoxypyrimidine-5-carbonitrile derivatives can disrupt the cell cycle of cancer cells, particularly by blocking the G1 phase. They also increase the percentage of apoptosis, as indicated by annexin-V staining, and elevate caspase-3 levels, which play a key role in the execution phase of cell apoptosis .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding mode of 2-Methoxypyrimidine-5-carbonitrile derivatives against EGFR. These studies are essential for the rational design of new compounds with improved efficacy and selectivity for cancer treatment .
ADMET Profiling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed to predict the drug-likeness properties of these compounds. This is a crucial step in drug development to ensure that the compounds have favorable pharmacokinetic properties and are safe for further development .
Mécanisme D'action
While the specific mechanism of action for 2-Methoxypyrimidine-5-carbonitrile is not mentioned in the search results, pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the EGFR . These compounds have shown potential inhibitory effects against EGFR .
Propriétés
IUPAC Name |
2-methoxypyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEMKEGUQJZPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608251 | |
| Record name | 2-Methoxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyrimidine-5-carbonitrile | |
CAS RN |
38373-47-6 | |
| Record name | 2-Methoxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




